molecular formula C16H13NO3S B157328 8-Anilino-1-naphthalenesulfonic acid CAS No. 82-76-8

8-Anilino-1-naphthalenesulfonic acid

Cat. No.: B157328
CAS No.: 82-76-8
M. Wt: 299.3 g/mol
InChI Key: FWEOQOXTVHGIFQ-UHFFFAOYSA-N
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Scientific Research Applications

1-anilinonaphthalene-8-sulfonic acid has a wide range of scientific research applications, including :

    Chemistry: Used as a fluorescent probe to study the properties of various chemical systems.

    Biology: Employed to study protein folding, conformational changes, and protein aggregation in neurodegenerative diseases like Alzheimer’s and prion diseases.

    Medicine: Utilized to investigate the binding of ligands to proteins and the effects of these interactions on protein structure and function.

    Industry: Applied in the study of surfactants and micelle formation, as well as in the development of new fluorescent dyes.

Mechanism of Action

Target of Action

8-Anilino-1-naphthalenesulfonic acid (ANS) primarily targets proteins, particularly those with hydrophobic binding pockets . It has been found to interact with Protein S100-A7 and UDP-N-acetylglucosamine 1-carboxyvinyltransferase .

Mode of Action

ANS is a hydrophobic polarity-sensitive fluorescent dye . It binds to proteins non-specifically by anchoring to cationic side chains of proteins via its sulfonate moiety and additionally binding to nearby hydrophobic pockets on the protein via its anilinonaphthalene . This interaction induces conformational changes in the proteins .

Biochemical Pathways

The primary biochemical pathway affected by ANS involves the folding/unfolding pathways of proteins . By binding to proteins, ANS can induce conformational changes, which can affect the protein’s folding and unfolding pathways .

Pharmacokinetics

It is known that ans is nonfluorescent in aqueous solution but fluoresces strongly upon binding to proteins . This suggests that the bioavailability of ANS may be influenced by its binding to proteins.

Result of Action

The binding of ANS to proteins results in a change in the fluorescence properties of ANS . This change can be used to detect conformational changes in proteins, making ANS a valuable tool in biochemical and biological research .

Action Environment

The action of ANS is influenced by the surrounding solvent environment . Its fluorescence properties change depending on the hydrophobicity of the environment . For example, ANS fluoresces strongly in hydrophobic environments, such as when it is bound to proteins .

Safety and Hazards

ANS can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing dust, and use personal protective equipment when handling ANS .

Future Directions

The overall binding process of ANS considering the binding constant is not fully understood, which requires the ANS fluorescence binding mechanism to be examined . The molecular mechanism of ANS–protein binding will help us to interpret the molecular motions of ANS molecules at the binding site in detail, especially with respect to an equilibrium perspective .

Biochemical Analysis

Biochemical Properties

8-Anilino-1-naphthalenesulfonic acid is used to study the intermediate states in the folding/unfolding pathways of proteins . It is also useful to check the conformational changes involved with the aggregation of proteins . It is useful for determining the affinity of hydrophobic ligands to their corresponding binding proteins . This compound undergoes a blue shift and fluorescence increases when it binds to non-polar regions of a protein surface or membranes .

Cellular Effects

This compound’s fluorescent properties will change as it binds to hydrophobic regions on the protein surface . Its permeability to mitochondrial membranes makes it particularly useful .

Molecular Mechanism

This compound can be used to study conformational changes induced by ligand binding in proteins . The binding of this compound to proteins is nonspecific, anchoring to cationic side chains of proteins via its sulfonate moiety and additionally binding to nearby hydrophobic pockets on the protein via its anilinonaphthalene core .

Temporal Effects in Laboratory Settings

The synthesis of this compound and its derivatives have been low yielding, requiring harsh reaction conditions and long reaction times . Efficient, mild microwave-assisted copper(0)-catalyzed Ullmann coupling conditions have been developed to synthesize this compound derivatives with yields of up to 74% .

Metabolic Pathways

Pseudomonas aeruginosa, isolated from soil near tannery effluent, was able to degrade this compound, a sulfonated aromatic amine . The organism degraded this amine up to a concentration of 1,200 mg l−1 using glucose and ammonium nitrate as carbon and nitrogen sources respectively .

Preparation Methods

The synthesis of 1-anilinonaphthalene-8-sulfonic acid involves several steps. One common method includes the following steps :

  • Dissolving naphthylamine in sulfuric acid at a temperature range of 35-45°C and reacting for 2-3 hours to obtain 1-naphthalene sulfonic acid.
  • Reacting the product 1-naphthalene sulfonic acid with a mixed acid of nitric acid and sulfuric acid at 30-95°C to generate 1-sulfonic acid group 8-nitronaphthalene.
  • Reacting the product 1-sulfonic acid group 8-nitronaphthalene with iron powder and water vapor at 60-180°C to generate 1-naphthylamine 8-sulfonic acid.

Chemical Reactions Analysis

1-anilinonaphthalene-8-sulfonic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include sulfuric acid, nitric acid, and iron powder . Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-anilinonaphthalene-8-sulfonic acid is unique due to its specific fluorescent properties and its ability to bind to hydrophobic regions on proteins. Similar compounds include :

    8-anilino-1-naphthalenesulfonic acid: Another fluorescent probe with similar properties.

    N-phenyl-8-naphthylamine-1-sulfonic acid: A compound with comparable binding characteristics.

    N-phenyl-1-naphthylamine-8-sulfonic acid: Another related compound used in similar applications.

These compounds share similar structural features and applications but may differ in their specific binding affinities and fluorescent properties.

Properties

IUPAC Name

8-anilinonaphthalene-1-sulfonic acid
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InChI

InChI=1S/C16H13NO3S/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13/h1-11,17H,(H,18,19,20)
Source PubChem
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InChI Key

FWEOQOXTVHGIFQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O
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Molecular Formula

C16H13NO3S
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Related CAS

1445-19-8 (mono-hydrochloride), 18108-68-4 (magnesium [2:1]), 28836-03-5 (mono-ammonium)
Record name 1-Anilino-8-naphthalenesulfonate
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DSSTOX Substance ID

DTXSID7058882
Record name 8-Anilino-1-naphthalenesulfonic acid
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Molecular Weight

299.3 g/mol
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Physical Description

Gray powder; [Aldrich MSDS]
Record name 1-Anilino-8-naphthalenesulfonate
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CAS No.

82-76-8
Record name 8-Anilino-1-naphthalenesulfonic acid
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Record name 8-anilinonaphthalene-1-sulfonic acid
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Record name 1-Naphthalenesulfonic acid, 8-(phenylamino)-
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Record name 8-anilinonaphthalene-1-sulphonic acid
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Record name 1-ANILINO-8-NAPHTHALENESULFONIC ACID
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Record name 8-Anilino-1-naphthalene sulfonate
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Synthesis routes and methods

Procedure details

4,5-dihydroxynaphthalene-2,7-disulfonic acid; 8-amino-1-naphthol-3,6-disulfonic acid; and 8-amino-1-naphthalene sulfonic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
8-amino-1-naphthol-3,6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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